molecular formula C4H6N2O2S2 B063226 4-Methyl-1,3-thiazole-5-sulfonamide CAS No. 187230-37-1

4-Methyl-1,3-thiazole-5-sulfonamide

Cat. No. B063226
M. Wt: 178.2 g/mol
InChI Key: VLGJCCKEZVKVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,3-thiazole-5-sulfonamide is a chemical compound that belongs to the class of thiazole compounds. It is also known as MTS and is widely used in scientific research due to its unique properties.

Mechanism Of Action

MTS acts as an inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. MTS binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its function. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide.

Biochemical And Physiological Effects

MTS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. MTS has also been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes.

Advantages And Limitations For Lab Experiments

MTS has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. MTS is also a relatively inexpensive compound, which makes it an attractive option for researchers. However, MTS has some limitations for lab experiments. It is a sulfonamide compound, which can interfere with the activity of other enzymes. MTS also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the use of MTS in scientific research. One potential application is in the development of thiazole-based drugs for the treatment of various diseases. MTS can also be used as a fluorescent probe for the detection of other metal ions in biological systems. Another potential application is in the development of new enzyme inhibitors for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-Methyl-1,3-thiazole-5-sulfonamide is a unique compound that has several applications in scientific research. It is a stable and readily available compound that can be easily synthesized. MTS has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Although MTS has some limitations for lab experiments, it has several potential applications for the development of new drugs and enzyme inhibitors.

Synthesis Methods

The synthesis method of MTS involves the reaction of 4-methylthiazole with sulfamic acid. The reaction takes place in the presence of a dehydrating agent such as phosphorus pentoxide or thionyl chloride. The resulting product is MTS, which is a white crystalline powder.

Scientific Research Applications

MTS is widely used in scientific research due to its unique properties. It is a sulfonamide compound that can be used as a pH indicator, enzyme inhibitor, and metal chelator. MTS is also used as a fluorescent probe for the detection of zinc ions in biological systems. It is also used in the synthesis of various compounds such as thiazole-based drugs and dyes.

properties

IUPAC Name

4-methyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-3-4(9-2-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJCCKEZVKVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazole-5-sulfonamide

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